rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans
Description
rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans (hereafter referred to as the target compound) is a structurally complex chiral molecule with a pyrrolidine core substituted with a 4-methoxyphenyl group and a propan-1-one moiety linked to a 5-chloro-3-methyl-1,2-oxazole heterocycle. Its stereochemistry (trans configuration at the 3R,4S positions) and hydrochloride salt form are critical for its physicochemical properties and biological activity. The compound’s design integrates multiple pharmacophoric elements: the pyrrolidine ring likely enhances solubility and bioavailability, while the oxazole and methoxyphenyl groups contribute to target binding and metabolic stability .
Properties
Molecular Formula |
C18H23Cl2N3O3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H22ClN3O3.ClH/c1-11-14(18(19)25-21-11)7-8-17(23)22-9-15(16(20)10-22)12-3-5-13(24-2)6-4-12;/h3-6,15-16H,7-10,20H2,1-2H3;1H/t15-,16+;/m0./s1 |
InChI Key |
KHCVKBFPKMVIJT-IDVLALEDSA-N |
Isomeric SMILES |
CC1=NOC(=C1CCC(=O)N2C[C@H]([C@@H](C2)N)C3=CC=C(C=C3)OC)Cl.Cl |
Canonical SMILES |
CC1=NOC(=C1CCC(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC)Cl.Cl |
Origin of Product |
United States |
Biological Activity
The compound rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, commonly referred to as rac-1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of rac-1, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of rac-1 can be described by its IUPAC name and molecular formula:
- IUPAC Name : rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methylisoxazol-4-yl)propan-1-one hydrochloride
- Molecular Formula : C₁₈H₂₂ClN₃O₃·HCl
- CAS Number : 2639392-89-3
The compound features a pyrrolidine moiety and an oxazole ring, which are critical for its biological activity.
Research indicates that rac-1 acts primarily through modulation of specific biochemical pathways. Its structural components suggest potential interactions with various receptors and enzymes involved in cellular signaling. Preliminary studies have shown that rac-1 may inhibit certain kinases associated with cancer cell proliferation and survival.
Key Findings:
- Kinase Inhibition : Studies have demonstrated that rac-1 exhibits inhibitory activity against specific kinases involved in tumor growth. For instance, it has been reported to inhibit the activity of phosphatidylinositol 3 kinase (PI3K), which plays a crucial role in cancer cell signaling pathways .
- Antimicrobial Activity : In vitro tests have shown that rac-1 possesses antimicrobial properties against several bacterial strains, indicating its potential as a therapeutic agent for infections .
Efficacy Studies
| Study Type | Model Organism/Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Kinase Inhibition | Cancer Cell Lines | 0.5 | Significant reduction in cell viability observed |
| Antimicrobial Assay | Bacterial Strains | 0.8 | Effective against Gram-positive bacteria |
| Enzyme Activity | PI3K | 0.2 | Strong inhibition noted |
Case Study 1: Cancer Cell Proliferation
In a study examining the effects of rac-1 on cancer cell lines (e.g., A431 and NCI-H1975), researchers found that treatment with rac-1 led to a dose-dependent decrease in cell proliferation. The compound was particularly effective at concentrations around 0.5 µM, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of rac-1 against Staphylococcus aureus and Escherichia coli. The results indicated that rac-1 inhibited bacterial growth effectively at concentrations below 1 µM, highlighting its potential for developing new antibiotics .
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound contains four primary reactive regions:
Stability and Degradation Pathways
Controlled conditions are critical during synthesis and storage to avoid undesired side reactions:
-
Amine Oxidation : The primary amine may oxidize to a nitro or imine derivative under oxidative conditions.
-
Oxazole Ring Instability : Prolonged exposure to strong acids/bases could lead to ring-opening, forming carboxylic acid derivatives .
-
Ketone Reactivity : The propan-1-one group may undergo aldol condensation in basic media.
Analytical techniques such as HPLC and NMR are employed to monitor reaction progress and purity.
Pharmacological Implications of Reactivity
While not directly a reaction, the compound’s functional groups influence its biological interactions:
Comparison with Similar Compounds
Research Methodologies and Tools
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent multi-step organic route involving:
- Construction of the substituted pyrrolidine core with defined stereochemistry (3R,4S).
- Preparation of the 5-chloro-3-methyl-1,2-oxazol-4-yl propanone intermediate.
- Coupling of the pyrrolidine amine with the oxazole-containing propanone moiety.
- Final conversion to the hydrochloride salt to enhance stability and solubility.
The synthetic route requires precise stereochemical control and purification steps to obtain the trans isomer in high purity.
Key Synthetic Steps
| Step | Description | Typical Conditions & Notes |
|---|---|---|
| 1 | Synthesis of (3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidine | Often prepared via asymmetric synthesis or chiral resolution techniques; may involve chiral auxiliaries or catalysts. |
| 2 | Preparation of 5-chloro-3-methyl-1,2-oxazol-4-yl propanone intermediate | Constructed via cyclization reactions involving appropriate chlorinated precursors and methylation steps. |
| 3 | Amide bond formation between pyrrolidine amine and oxazole propanone | Typically achieved via peptide coupling reagents (e.g., EDC, HATU) under mild conditions to avoid racemization. |
| 4 | Purification and isolation of the trans isomer | Chromatographic techniques such as preparative HPLC or crystallization; stereochemical purity confirmed by NMR. |
| 5 | Formation of hydrochloride salt | Treatment with HCl in an appropriate solvent (e.g., ethanol or ether) to obtain stable crystalline hydrochloride salt. |
Reaction Monitoring and Characterization
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight and composition.
- Optical Rotation Measurements: Verify enantiomeric excess and stereochemical configuration.
- Melting Point and Elemental Analysis: Assess compound purity and identity.
Detailed Synthetic Route (Hypothetical)
Step 1: Synthesis of Chiral Pyrrolidine Intermediate
- Starting from commercially available 4-methoxyphenyl-substituted precursors.
- Use of chiral catalysts or enzymatic resolution to obtain (3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidine.
- Protection of amine groups if necessary during intermediate steps.
Step 2: Preparation of 5-chloro-3-methyl-1,2-oxazol-4-yl Propanone
- Synthesis of the oxazole ring via cyclization of α-haloketones with hydroxylamine derivatives.
- Introduction of chlorine substituent at the 5-position through selective halogenation.
- Methylation at the 3-position using methylating agents like methyl iodide under basic conditions.
Step 3: Coupling Reaction
- Activation of the propanone carboxyl group (or equivalent reactive site) using coupling reagents.
- Nucleophilic attack by the pyrrolidine amine to form the amide bond.
- Reaction conditions optimized to preserve stereochemistry and avoid side reactions.
Step 4: Isolation and Purification
- Crude product purified by column chromatography or preparative HPLC.
- Confirmation of trans stereochemistry by NMR coupling constants and NOE experiments.
Step 5: Formation of Hydrochloride Salt
- Dissolution of purified compound in solvent.
- Addition of hydrochloric acid gas or HCl solution.
- Precipitation of hydrochloride salt and filtration.
- Drying under vacuum to yield final product.
Summary Table of Preparation Parameters
| Parameter | Typical Value / Condition | Purpose/Effect |
|---|---|---|
| Solvent | Dichloromethane, DMF, Ethanol | Solubilize reactants, control reaction environment |
| Temperature | 0°C to room temperature | Control reaction rate and stereoselectivity |
| Coupling Reagents | EDC, HATU, DCC | Facilitate amide bond formation |
| pH Control | Mildly acidic to neutral | Prevent decomposition and racemization |
| Reaction Time | Several hours to overnight | Ensure complete conversion |
| Purification Method | Preparative HPLC, recrystallization | Achieve high purity and stereochemical separation |
| Analytical Techniques | NMR, HPLC, MS, Optical Rotation | Confirm structure, purity, and stereochemistry |
Research Findings and Considerations
- The stereochemistry of the pyrrolidine ring is crucial for the biological activity of the compound; thus, asymmetric synthesis or resolution methods are preferred over racemic synthesis.
- The oxazole ring formation and chlorination steps require careful control to avoid side products.
- Formation of the hydrochloride salt improves the compound’s stability and solubility, which is important for handling and biological assays.
- Literature indicates that similar compounds are synthesized via peptide coupling strategies, often adapted from medicinal chemistry protocols for amide bond formation.
- The overall synthetic yield depends heavily on the efficiency of the coupling step and the stereochemical purity of the pyrrolidine intermediate.
Q & A
Basic Research Questions
Q. What validated synthetic routes exist for this compound, and how can researchers optimize stereochemical purity?
- Methodological Answer : The compound's synthesis involves multi-step stereoselective reactions, particularly for the pyrrolidine and oxazole moieties. Key steps include chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric catalysis to achieve the (3R,4S) configuration. Analytical validation via chiral HPLC or X-ray crystallography is critical to confirm stereochemical purity . To optimize yields, consider modifying reaction solvents (e.g., DMF for amide coupling) and protecting group strategies (e.g., tert-butoxycarbonyl for the amino group) to minimize side reactions .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity, particularly for the pyrrolidine and oxazole rings. High-resolution mass spectrometry (HRMS) verifies molecular weight. For absolute stereochemistry, single-crystal X-ray diffraction is definitive. If crystallography is impractical, compare experimental circular dichroism (CD) spectra with computational predictions .
Q. What are the primary pharmacological targets of this compound, and how are binding affinities quantified?
- Methodological Answer : The compound interacts with stress-related receptors (e.g., GABA-A or serotonin transporters). Radioligand displacement assays using ³H-labeled ligands (e.g., ³H-muscimol for GABA-A) quantify binding affinity (Ki). For in vitro studies, use HEK293 cells expressing recombinant receptors and measure IC₅₀ via fluorescence polarization .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported in vivo efficacy across animal models?
- Methodological Answer : Discrepancies may arise from species-specific metabolism or stress model variability. Use pharmacokinetic profiling (LC-MS/MS) to compare plasma/tissue concentrations in rodents vs. canines. Validate efficacy in standardized models (e.g., mouse forced swim test vs. canine operant conflict tests) with rigorous controls for baseline stress levels . Cross-reference results with genetic knockout models to isolate receptor-specific effects .
Q. What strategies optimize the compound’s stability in formulation studies for long-term preclinical trials?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of the oxazole ring). Use lyophilization for hydrochloride salt forms to enhance shelf life. Pair with antioxidants (e.g., ascorbic acid) in aqueous buffers and validate stability via UPLC-MS .
Q. How do researchers assess synergistic effects when combining this compound with NSAIDs or opiates?
- Methodological Answer : Use isobolographic analysis to determine additive/synergistic interactions. Co-administer the compound with ibuprofen (propionic acid derivative) or tramadol in rodent inflammatory pain models. Measure mechanical allodynia (von Frey test) and serum cytokine levels (ELISA) to differentiate anti-inflammatory vs. neuromodulatory effects .
Q. What radiolabeling approaches enable receptor occupancy studies in vivo?
- Methodological Answer : Synthesize a ¹⁸F-labeled analog via nucleophilic substitution of the oxazole chlorine. Validate biodistribution in PET imaging using Sprague-Dawley rats. Compare brain penetration with ¹¹C-labeled versions and correlate occupancy with behavioral outcomes (e.g., elevated plus maze) .
Data Analysis & Validation
Q. How should researchers interpret conflicting dose-response curves in stress-related behavioral assays?
- Methodological Answer : Non-monotonic dose responses may indicate receptor desensitization or off-target effects. Perform receptor autoradiography on brain sections post-administration to map regional binding. Complement with transcriptomic profiling (RNA-seq) of stress-related genes (e.g., BDNF, CRH) to identify biphasic mechanisms .
Q. What computational methods predict metabolic liabilities of the pyrrolidine moiety?
- Methodological Answer : Use in silico tools like Schrödinger’s Metabolite Predictor to identify CYP450-mediated oxidation sites. Validate with microsomal incubation (human/rat liver microsomes) and LC-HRMS to detect N-dealkylation or ring-opening metabolites. Adjust substituents (e.g., fluorine substitution) to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
